5-Aminononane

Catalog No.
S1894922
CAS No.
2198-45-0
M.F
C9H21N
M. Wt
143.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminononane

CAS Number

2198-45-0

Product Name

5-Aminononane

IUPAC Name

nonan-5-amine

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

InChI

InChI=1S/C9H21N/c1-3-5-7-9(10)8-6-4-2/h9H,3-8,10H2,1-2H3

InChI Key

BKEVGGILGWUWSB-UHFFFAOYSA-N

SMILES

CCCCC(CCCC)N

Canonical SMILES

CCCCC(CCCC)N

5-Aminononane

    Scientific Field: Chemistry

    Application Summary: 5-Aminononane is a chemical compound with the molecular formula C9H21N. It is used in various chemical reactions due to its amine group.

    Methods of Application: The specific methods of application can vary depending on the reaction. Generally, it can be used as a reagent in a chemical reaction under controlled conditions.

    Results or Outcomes: The outcomes can vary widely depending on the specific reaction. The product of the reaction will depend on the other reagents and conditions used.

5-Aminononane-5-carboxylic acid

5-Aminolevulinic Acid (5-ALA)

Nanotechnology in Healthcare and Medicine

Nanotechnology

5-Aminolevulinic Acid (5-ALA) in Drug Delivery

5-Aminononane, also known as nonan-5-amine, is an organic compound with the molecular formula C₉H₂₁N. It is classified as a primary amine due to the presence of an amino group (-NH₂) attached to the fifth carbon of a nonane chain. This structural configuration contributes to its unique reactivity and properties, making it an important compound in organic chemistry and various industrial applications. The compound is often utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds due to its functional amine group, which can engage in various

Currently, there is no documented information on the specific mechanism of action of 5-aminononane in any biological system.

  • Mild Irritant: May cause irritation to skin and eyes upon contact.
  • Flammable: May be flammable or combustible depending on the specific compound.
  • Corrosive to some materials: May be corrosive to certain metals and plastics.

  • Oxidation: This compound can be oxidized to form corresponding oximes or nitriles. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced to yield secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of amides or substituted amines when reacted with acyl chlorides or alkyl halides .

Several methods exist for synthesizing 5-Aminononane:

  • Reductive Amination: This method involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent.
  • Alkylation of Ammonia: A common approach includes the alkylation of ammonia with 5-bromononane under basic conditions, leading to the formation of 5-Aminononane .

5-Aminononane finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs that contain amine functionalities.
  • Catalysis: The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
  • Biological Research: It is utilized in studies related to amine metabolism and enzyme interactions.
  • Industrial Uses: Its derivatives are explored for potential applications in polymer production and other chemical industries.

Several compounds are structurally similar to 5-Aminononane, each differing by the position of the amino group on the nonane chain. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-AminononaneAmino group attached to the first carbonMore basic than 5-Aminononane due to terminal position
2-AminononaneAmino group attached to the second carbonDifferent reactivity compared to 5-Aminononane
3-AminononaneAmino group attached to the third carbonIntermediate properties between primary and secondary amines

Uniqueness of 5-Aminononane

The uniqueness of 5-Aminononane lies in its positional isomerism, where the placement of the amino group at the fifth carbon imparts distinct reactivity and properties compared to its positional isomers. This specific structure makes it particularly suitable for certain pharmaceutical applications and polymer production processes that other isomers may not effectively fulfill .

5-Aminononane possesses the molecular formula Carbon₉Hydrogen₂₁Nitrogen with a molecular weight of 143.27 grams per mole. The compound is officially designated under the Chemical Abstracts Service registry number 2198-45-0. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is correctly identified as nonan-5-amine, reflecting the systematic naming convention for aliphatic amines where the position of the amino group is specified numerically.

The structural identity of 5-Aminononane can be comprehensively described through various chemical descriptors. The International Chemical Identifier string for this compound is InChI=1S/C9H21N/c1-3-5-7-9(10)8-6-4-2/h9H,3-8,10H2,1-2H3, while the corresponding International Chemical Identifier Key is BKEVGGILGWUWSB-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is written as CCCCC(CCCC)N, clearly illustrating the linear carbon chain with the amino group attached to the fifth carbon atom.

The compound exists in several synonymous forms within chemical databases and literature. Alternative nomenclature includes 5-Nonylamine and the systematic name nonan-5-amine. These naming variations reflect different approaches to describing the same molecular structure, with some emphasizing the alkyl chain length and others focusing on the position of the functional group.

Table 1: Physical and Chemical Properties of 5-Aminononane

PropertyValueUnits
Molecular FormulaC₉H₂₁N-
Molecular Weight143.27g/mol
Chemical Abstracts Service Number2198-45-0-
Density0.79g/cm³
Boiling Point190°C at 760 mmHg
Flash Point69.2°C
Refractive Index1.434-
Vapor Pressure0.554mmHg at 25°C
Exact Mass143.16700-
Polar Surface Area26.02000Ų
Logarithm of Partition Coefficient3.39440-

The three-dimensional molecular structure reveals important conformational characteristics that influence the compound's reactivity and interactions. The primary amino group, positioned centrally within the nonane chain, creates a relatively accessible nucleophilic center while maintaining sufficient steric accessibility for various chemical transformations. This structural arrangement contributes to the compound's utility in synthetic applications where selective functionalization is desired.

XLogP3

2.9

Other CAS

2198-45-0

Wikipedia

5-aminononane

Dates

Modify: 2023-08-16

Explore Compound Types